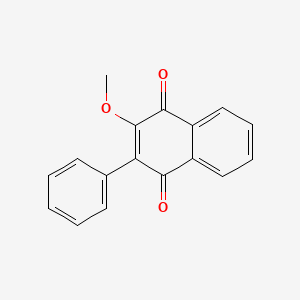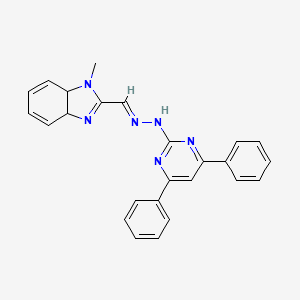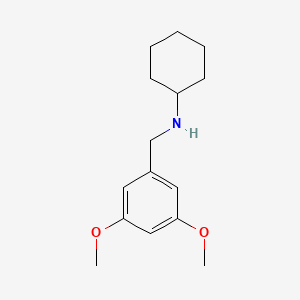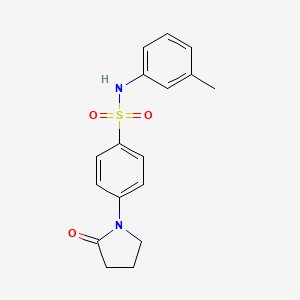
2-methoxy-3-phenylnaphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-3-phenylnaphthoquinone (MPNQ) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MPNQ belongs to the class of naphthoquinones, which are known for their diverse biological activities. MPNQ has shown promise as an anti-cancer agent, an antioxidant, and an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-methoxy-3-phenylnaphthoquinone involves its interaction with various cellular targets. 2-methoxy-3-phenylnaphthoquinone has been found to interact with proteins involved in cell signaling pathways, such as the Akt/mTOR pathway, which is known to regulate cell growth and survival. 2-methoxy-3-phenylnaphthoquinone has also been shown to interact with enzymes involved in cellular metabolism and DNA replication.
Biochemical and Physiological Effects
2-methoxy-3-phenylnaphthoquinone has been found to have various biochemical and physiological effects. In cancer cells, 2-methoxy-3-phenylnaphthoquinone has been shown to induce apoptosis and inhibit cell growth. In animal models, 2-methoxy-3-phenylnaphthoquinone has been found to reduce inflammation and oxidative stress. 2-methoxy-3-phenylnaphthoquinone has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.
Advantages and Limitations for Lab Experiments
2-methoxy-3-phenylnaphthoquinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yields and purity. 2-methoxy-3-phenylnaphthoquinone has also been found to have low toxicity in animal models, making it a safe compound for in vitro and in vivo experiments.
However, there are also limitations to using 2-methoxy-3-phenylnaphthoquinone in lab experiments. 2-methoxy-3-phenylnaphthoquinone has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent. 2-methoxy-3-phenylnaphthoquinone also has poor solubility in water, which may limit its bioavailability in vivo.
Future Directions
There are several future directions for the research of 2-methoxy-3-phenylnaphthoquinone. One potential application is in the development of anti-cancer therapies. 2-methoxy-3-phenylnaphthoquinone has shown promise as an anti-cancer agent, and further research is needed to determine its effectiveness in clinical trials.
Another potential application is in the treatment of inflammatory diseases. 2-methoxy-3-phenylnaphthoquinone has been found to reduce inflammation in animal models, and further research is needed to determine its effectiveness in treating inflammatory diseases in humans.
Finally, 2-methoxy-3-phenylnaphthoquinone may have potential applications in the field of diabetes research. 2-methoxy-3-phenylnaphthoquinone has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models, and further research is needed to determine its effectiveness in treating diabetes in humans.
Conclusion
In conclusion, 2-methoxy-3-phenylnaphthoquinone is a synthetic compound that has shown promise as an anti-cancer agent, an antioxidant, and an anti-inflammatory agent. 2-methoxy-3-phenylnaphthoquinone has a well-defined synthesis method and has been studied extensively for its potential applications in various fields of scientific research. While there are limitations to using 2-methoxy-3-phenylnaphthoquinone in lab experiments, its potential applications make it an important compound for future research.
Synthesis Methods
2-methoxy-3-phenylnaphthoquinone can be synthesized through a multistep process that involves the reaction of 2-hydroxy-1,4-naphthoquinone with phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with methanol and a base to obtain 2-methoxy-3-phenylnaphthoquinone. This method has been optimized to achieve high yields and purity of 2-methoxy-3-phenylnaphthoquinone.
Scientific Research Applications
2-methoxy-3-phenylnaphthoquinone has been studied for its potential applications in various fields of scientific research. In cancer research, 2-methoxy-3-phenylnaphthoquinone has shown promising results as an anti-cancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 2-methoxy-3-phenylnaphthoquinone has also been found to inhibit the growth of cancer cells by suppressing the activity of certain enzymes involved in cell proliferation.
In addition to its anti-cancer properties, 2-methoxy-3-phenylnaphthoquinone has also been studied for its antioxidant and anti-inflammatory effects. 2-methoxy-3-phenylnaphthoquinone has been found to scavenge free radicals and protect cells from oxidative damage. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
properties
IUPAC Name |
2-methoxy-3-phenylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c1-20-17-14(11-7-3-2-4-8-11)15(18)12-9-5-6-10-13(12)16(17)19/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVQZJLHOTZWBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-phenylnaphthoquinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5693390.png)



![5,7-diisopropyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5693403.png)


![N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5693427.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5693439.png)
![methyl 4-{[(2-furoylamino)carbonothioyl]amino}benzoate](/img/structure/B5693440.png)
![6-chloro-2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5693445.png)
![4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5693459.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5693465.png)
